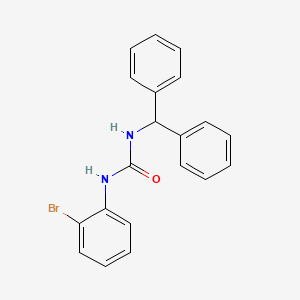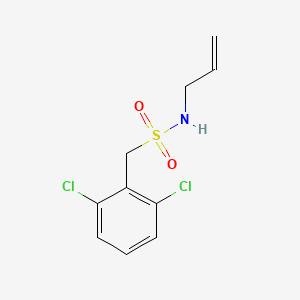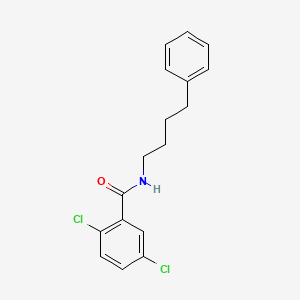![molecular formula C20H20N4OS2 B4585962 4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives generally involves a regioselective approach starting from readily accessible precursors. For compounds similar to the one , the synthesis might involve multi-step reactions, including the formation of a triazole ring followed by successive substitutions to introduce the quinoline and thienyl groups. Techniques such as IR, NMR, and mass spectral studies are typically employed to confirm the structure of the synthesized products and to characterize their chemical properties (Behalo et al., 2017).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds including 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These derivatives, including the quinoline nucleus, demonstrate a range of potent to weak antimicrobial effects against various microorganisms, highlighting their potential in developing new antimicrobial agents (Behalo et al., 2013).
Synthesis and Interaction with Aldehydes
- The reactivity of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol in reactions with aldehydes has been studied, leading to the synthesis of various derivatives. This exploration of chemical interactions contributes to the understanding of the compound's reactivity and potential applications in different chemical contexts (Zozulynets et al., 2021).
Luminescent Applications and Hydrogen-Bonding Interactions
- Research into quinoline-triazoles, including similar compounds, has shown significant findings in terms of their luminescent properties and hydrogen-bonding interactions. These insights are valuable for applications in materials science, particularly in the development of new luminescent materials (Bai et al., 2017).
Antitumor and Antioxidant Activities
- Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antitumor and antioxidant activities. These compounds have shown a range of activities, indicating their potential use in cancer therapy and as antioxidants (Behalo et al., 2017).
Potential in Tubulin Polymerization Inhibition
- Triazoloquinazolinone-based compounds, structurally related to 1,2,4-triazole derivatives, have been synthesized and tested as tubulin polymerization inhibitors and vascular disrupting agents. These findings suggest potential applications in cancer treatment, particularly in targeting the cellular components essential for cancer cell growth and maintenance (Driowya et al., 2016).
properties
IUPAC Name |
4-(3-methoxypropyl)-3-[2-(5-methylthiophen-2-yl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-13-8-9-18(27-13)17-12-15(14-6-3-4-7-16(14)21-17)19-22-23-20(26)24(19)10-5-11-25-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZKPJCVQRTMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxypropyl)-5-[2-(5-methylthiophen-2-yl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)
![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)
![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)
![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)


![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)
![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)

![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4585954.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)
![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)